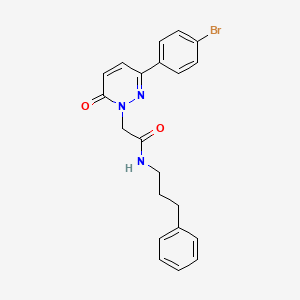
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound characterized by the presence of a bromophenyl group, a pyridazinone ring, and a phenylpropylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with hydrazine to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyridazinone ring. The final step involves the acylation of the pyridazinone derivative with 3-phenylpropylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group and pyridazinone ring are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The phenylpropylacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.
類似化合物との比較
Similar Compounds
- 2-(1-(4-bromophenyl)-3-oxo-3-phenylpropyl)malononitrile
- Imidazo[1,2-a]pyridines
Uniqueness
Compared to similar compounds, 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the pyridazinone ring and the specific arrangement of functional groups make it a versatile compound for various applications.
特性
分子式 |
C21H20BrN3O2 |
|---|---|
分子量 |
426.3 g/mol |
IUPAC名 |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C21H20BrN3O2/c22-18-10-8-17(9-11-18)19-12-13-21(27)25(24-19)15-20(26)23-14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-13H,4,7,14-15H2,(H,23,26) |
InChIキー |
WRUONBULSSJGGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


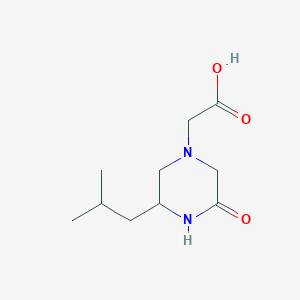

![Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II)](/img/structure/B14866211.png)

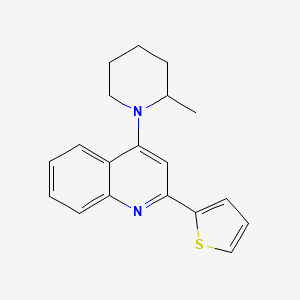
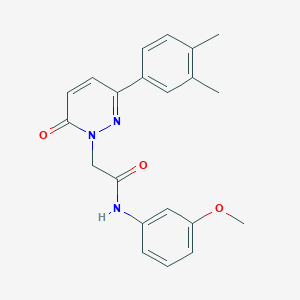
![endo-8-Boc-3-carbamoyl-8-azabicyclo[3.2.1]octane](/img/structure/B14866229.png)
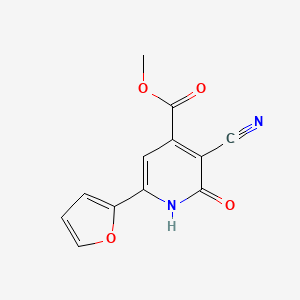

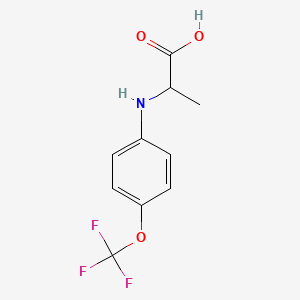
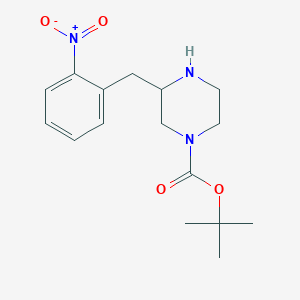


![(1R,4E,6S,7R,11Z)-7-hydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14866277.png)
